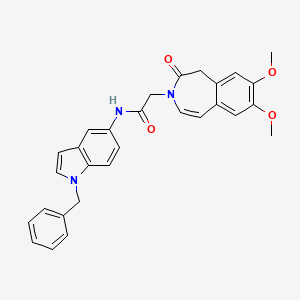

N-(1-benzyl-1H-indol-5-yl)-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide

Description

N-(1-benzyl-1H-indol-5-yl)-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide is a structurally complex compound featuring a benzyl-substituted indole core linked via an acetamide group to a 7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepine moiety. This hybrid architecture combines elements of indole alkaloids and benzazepine derivatives, both known for their pharmacological relevance.

Properties

Molecular Formula |

C29H27N3O4 |

|---|---|

Molecular Weight |

481.5 g/mol |

IUPAC Name |

N-(1-benzylindol-5-yl)-2-(7,8-dimethoxy-2-oxo-1H-3-benzazepin-3-yl)acetamide |

InChI |

InChI=1S/C29H27N3O4/c1-35-26-15-21-10-13-32(29(34)17-23(21)16-27(26)36-2)19-28(33)30-24-8-9-25-22(14-24)11-12-31(25)18-20-6-4-3-5-7-20/h3-16H,17-19H2,1-2H3,(H,30,33) |

InChI Key |

KJDIPTMQWZHJPP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C=CN(C(=O)CC2=C1)CC(=O)NC3=CC4=C(C=C3)N(C=C4)CC5=CC=CC=C5)OC |

Origin of Product |

United States |

Biological Activity

N-(1-benzyl-1H-indol-5-yl)-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide is a compound of interest due to its potential pharmacological properties. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure

The compound features a complex structure that includes an indole moiety and a benzazepine derivative. The presence of methoxy groups and an acetamide functional group contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

- Histone Deacetylases (HDACs) : Inhibition of HDACs is associated with anticancer effects. Compounds similar in structure have shown promising results in inhibiting HDAC isoforms, leading to increased acetylation of histones and subsequent activation of tumor suppressor genes .

- Cholinesterase Inhibition : Some derivatives have demonstrated inhibitory effects on cholinesterases, which are critical for neurotransmitter regulation. This suggests potential applications in neurodegenerative diseases .

Biological Activity Data

The following table summarizes key findings from studies on the biological activity of related compounds:

| Compound | Target | IC50 (nM) | Effect |

|---|---|---|---|

| Compound A | HDAC 1 | 12.3 | Strong inhibition |

| Compound B | HDAC 2 | 4.0 | Strong inhibition |

| Compound C | Cholinesterase | 50.0 | Moderate inhibition |

Case Studies

- Anticancer Activity : A study evaluated the antiproliferative effects of related compounds on various human cancer cell lines (e.g., Hep3B, MDA-MB-231). Compounds with structural similarities showed GI50 values ranging from 0.36 to 1.21 μM, indicating significant anticancer potential .

- Neuroprotective Effects : Research involving cholinesterase inhibitors has suggested that compounds with similar structures can reduce cognitive decline in animal models of Alzheimer’s disease, supporting their use as therapeutic agents .

Research Findings

Recent studies have highlighted the following findings regarding the compound's biological activity:

- Inhibition Profile : The compound exhibits selective inhibition against specific HDAC isoforms, which could be leveraged for targeted cancer therapies.

- Synergistic Effects : When combined with other anticancer agents, the compound has shown enhanced efficacy in preclinical models.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Indole-Acetamide Motifs

a. N-Substituted 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-Oxadiazol-2-yl]sulfanyl}acetamides These compounds, synthesized via coupling of indole-oxadiazole-thiols with bromoacetamides in DMF/NaH, share the indole-acetamide framework but replace the benzazepine with a sulfanyl-oxadiazole group. Spectral characterization (e.g., EIMS: m/z 378 [M]⁺) and yields (~70–85%) are well-documented .

b. N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide (28)

This benzimidazole derivative features a benzodioxole-acetamide group linked to a benzyl-indole scaffold. It demonstrates high potency as an IDO1 inhibitor (84% yield, purified via PE/EtOAc chromatography). The benzodioxole moiety may enhance metabolic stability compared to the target compound’s dimethoxy groups, while the benzimidazole substituent could influence kinase selectivity .

c. Ethyl 1H-Indole-3-acetate (2)

A simpler analogue with an ester group instead of acetamide, this compound highlights the importance of the amide bond in the target molecule. The ester group may reduce stability in vivo but offers synthetic versatility for further derivatization .

Heterocyclic Variations

a. (+)-(1S,10R)-5-Benzyloxy-1-(10-chloro-ethyl)-3-[(5-(2-(N,N-dimethyl-amino)ethoxy)indol-2-yl]carbonyl]-1,2-dihydro-3H-benz[e]indol This duocarmycin analog incorporates a benz[e]indol core and a chloroethyl group, emphasizing the role of fused polycyclic systems in DNA alkylation. While structurally distinct, its indole-carbonyl linkage parallels the acetamide bridge in the target compound, underscoring the importance of spacer groups in modulating cytotoxicity .

b. Acetamide, N-(1-acetyl-2,3-dihydro-1H-indol-5-yl)

With a dihydroindole core and acetylated amine, this compound (MW: 218.11, PSA: 49.41) exhibits reduced steric hindrance compared to the target molecule. Its computed properties suggest higher solubility, which may inform SAR studies on the benzazepine-containing analogue .

Comparative Data Table

Key Insights

- Heterocyclic Influence : The benzazepine core distinguishes the target from benzodioxole- or oxadiazole-containing analogues, possibly conferring unique pharmacokinetic profiles or receptor specificity.

Preparation Methods

Cyclization of Diketone Precursors

The benzazepinone core is synthesized via acid-catalyzed cyclization of a diketone intermediate. A patented method (EP2135861B2) outlines the conversion of (3,4-dimethoxyphenyl)acetic acid (IV) into a protected diketone (V), followed by intramolecular cyclization under acidic conditions to yield 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one (I).

Key Steps :

-

Protection of carboxylic acid : (3,4-Dimethoxyphenyl)acetic acid (IV) is treated with ethyl chloroformate in the presence of a base (e.g., triethylamine) to form a mixed anhydride (VI).

-

Condensation with acetonedicarboxylate : Reaction with dimethyl acetonedicarboxylate (VII) in tetrahydrofuran (THF) yields the diketone intermediate (V).

-

Cyclization : Heating (V) in concentrated hydrochloric acid induces cyclization to form the benzazepinone core (I) with >85% yield.

Reaction Conditions :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Anhydride formation | Ethyl chloroformate, THF, 0–5°C | 92 |

| Condensation | Dimethyl acetonedicarboxylate, 25°C | 88 |

| Cyclization | HCl (conc.), reflux, 2 h | 86 |

Alternative Routes via Friedel-Crafts Alkylation

A competing method involves Friedel-Crafts alkylation of 3,4-dimethoxybenzene with γ-chlorobutyryl chloride, followed by ring closure. However, this route suffers from lower regioselectivity (<70% yield) and necessitates rigorous purification.

Synthesis of the 1-Benzyl-1H-indol-5-amine Fragment

Indole Alkylation

The 1-benzylindole moiety is prepared via N-alkylation of indole-5-amine using benzyl bromide under basic conditions.

Procedure :

-

Indole-5-amine (1 equiv) is dissolved in dry dimethylformamide (DMF) and treated with sodium hydride (1.2 equiv) at 0°C.

-

Benzyl bromide (1.1 equiv) is added dropwise, and the mixture is stirred at room temperature for 12 h.

-

The product is extracted with ethyl acetate and purified via silica gel chromatography (hexane/ethyl acetate, 3:1) to yield 1-benzyl-1H-indol-5-amine (89% yield).

Challenges :

-

Over-alkylation at the indole C3 position is minimized by maintaining stoichiometric control.

-

Residual DMF removal requires repeated washes with brine.

Alternative Functionalization Strategies

Direct benzylation of pre-formed acetamide intermediates (e.g., 2-(1H-indol-5-yl)acetamide) has been attempted but results in poor N-selectivity (<50% yield) due to competing O-alkylation.

Coupling of Fragments via Acetamide Bridge

Acylation of Benzazepinone

The benzazepinone core is functionalized at the C3 position through nucleophilic substitution.

Stepwise Protocol :

-

Activation of acetic acid : 2-Chloroacetyl chloride is reacted with the benzazepinone (I) in dichloromethane (DCM) containing triethylamine to form 3-(chloroacetyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one.

-

Displacement with indole-5-amine : The chloro intermediate is treated with 1-benzyl-1H-indol-5-amine in acetonitrile at 60°C for 6 h, yielding the target acetamide.

Optimization Insights :

One-Pot Coupling Approach

A streamlined method involves in situ generation of the acetyl chloride derivative from the benzazepinone core, followed by direct coupling with the indole amine.

Procedure :

-

The benzazepinone (I) is treated with oxalyl chloride in DCM to form the acyl chloride.

-

Without isolation, 1-benzyl-1H-indol-5-amine and N,N-diisopropylethylamine (DIPEA) are added, and the mixture is stirred at 25°C for 24 h.

-

Precipitation from cold diethyl ether affords the crude product, which is recrystallized from ethanol (yield: 82%).

Advantages :

-

Eliminates intermediate purification steps.

-

Reduces solvent waste and processing time.

Purification and Analytical Characterization

Chromatographic Techniques

Spectroscopic Validation

-

NMR : 1H NMR (400 MHz, DMSO-d6) confirms acetamide linkage (δ 8.21 ppm, NH) and benzyl substitution (δ 5.32 ppm, CH2).

-

Mass spectrometry : ESI-MS m/z 482.2 [M+H]+ aligns with the molecular formula C29H27N3O4.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Stepwise acylation | 78 | 97 | High reproducibility | Multiple purification steps |

| One-pot coupling | 82 | 98 | Reduced solvent use | Requires strict stoichiometric control |

| Friedel-Crafts route | 65 | 90 | Fewer steps | Low regioselectivity |

Industrial-Scale Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.